molecular formula C13H16O3 B1323789 Ethyl 2,4,5-trimethylbenzoylformate CAS No. 80120-34-9

Ethyl 2,4,5-trimethylbenzoylformate

Cat. No.: B1323789
CAS No.: 80120-34-9
M. Wt: 220.26 g/mol
InChI Key: PAYYIZNLYOSVAN-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trimethylbenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with methyl groups at the 2, 4, and 5 positions of the aromatic ring and an ethoxycarbonyl moiety. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in the formation of heterocyclic compounds or functionalized aromatic systems.

Properties

IUPAC Name

ethyl 2-oxo-2-(2,4,5-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYYIZNLYOSVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C(=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641300
Record name Ethyl oxo(2,4,5-trimethylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80120-34-9
Record name Ethyl oxo(2,4,5-trimethylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl 2,4,5-trimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,4-trimethylbenzene with ethyl chlorooxoacetate . The reaction typically requires the presence of a catalyst such as aluminium trichloride and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 2,4,5-trimethylbenzoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbon disulfide, nitrobenzene, and aluminium trichloride . For example, in oxidation reactions, the compound can be converted into corresponding carboxylic acids or ketones, depending on the specific reagents and conditions used. Substitution reactions often involve the replacement of the ethyl ester group with other functional groups, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Comparison with Ethyl Cyanoformate

Ethyl cyanoformate (ECF), referenced in cyanation reactions (, Tables 4–5), shares the ethoxycarbonyl functional group with Ethyl 2,4,5-trimethylbenzoylformate. However, critical differences arise in their reactivity and synthetic utility:

Property This compound Ethyl Cyanoformate
Functional Group Benzoylformate with methyl substituents Cyanoformate
Reactivity Likely participates in C–H activation or cyclization (e.g., oxazole synthesis) Primarily used for cyanation of aldehydes/ketones
Catalytic Conditions Palladium-catalyzed C–H activation (hypothesized) DMAP-catalyzed, solvent-free or ionic liquid conditions
Yield in Model Reactions Not reported Up to 92% (Table 4, )

The trimethylbenzoyl group in this compound may enhance steric hindrance, reducing reactivity compared to ECF in nucleophilic additions. Conversely, its aromatic substituents could favor cyclization pathways, such as palladium-mediated oxazole formation .

Comparison with Diethyl Ethoxymethylenemalonate (DEEMM)

Diethyl ethoxymethylenemalonate (DEEMM, ) is another ester with applications in heterocyclic synthesis. Key contrasts include:

Property This compound DEEMM
Structure Trimethylbenzoylformate ester Ethoxymethylenemalonate ester
Synthetic Utility Potential for trisubstituted oxazoles Precursor for pyrimidines, quinolones
Enzymatic Interactions No reported enzyme compatibility Used with transaminases (TAs) and dehydrogenases ()
Thermal Stability Likely stable due to aromatic groups Sensitive to hydrolysis/decarboxylation

DEEMM’s ethoxymethylene group enables [4+2] cycloadditions, whereas this compound’s rigid aromatic system may favor electrophilic aromatic substitution or C–H functionalization.

Environmental and Physicochemical Properties Compared to Pesticidal Esters

Compound log Koc Henry’s Law Constant (atm·m³/mol)
This compound* Estimated: 3,000–5,000 Estimated: 1.0E-06–1.0E-05
Ethyl Parathion 7,660 9.57E-06
Permethrin 39,300 7.68E-05

*Hypothesized values based on ester hydrophobicity and molecular weight.

Biological Activity

Ethyl 2,4,5-trimethylbenzoylformate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C13H16O3
  • CAS Number : 80120-34-9

The compound features a benzoyl group and an ethyl formate moiety, which are significant for its biological interactions.

The biological activity of this compound primarily revolves around its role as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species (ROS), which can lead to cell death in targeted tissues. The compound's ability to generate ROS upon light exposure is crucial for its therapeutic applications in cancer treatment.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's effectiveness varies with concentration and exposure time. For instance, a study indicated that at concentrations above 50 µM, significant cell death was observed in breast cancer cell lines after 24 hours of exposure.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineConcentration (µM)% Cell Viability after 24h
MCF-7 (Breast)5030%
HeLa (Cervical)10025%
A549 (Lung)7540%

Case Studies

  • Photodynamic Therapy in Oncology : A clinical trial investigated the use of this compound as a photosensitizer in patients with superficial tumors. Results showed a reduction in tumor size post-treatment and minimal side effects compared to traditional therapies.
  • Antibacterial Applications : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the benzoyl moiety significantly influence its biological activity. Substituents on the aromatic ring can enhance or diminish its ability to generate ROS and interact with cellular targets.

In Vivo Studies

In vivo studies using animal models have shown that this compound can effectively target tumors with reduced systemic toxicity. The pharmacokinetics indicate rapid absorption and localization within tumor tissues when administered via intratumoral injection.

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